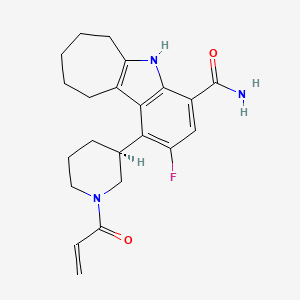
Cinsebrutinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinsebrutinib is a synthetic organic compound classified as a Bruton’s tyrosine kinase inhibitor. It has been developed as an antineoplastic agent, primarily for the treatment of B-cell malignancies, including relapsed or refractory primary and secondary central nervous system lymphomas .
Vorbereitungsmethoden
The preparation of Cinsebrutinib involves synthetic routes that include the formation of pyridoindolecarboxamides. The specific synthetic route and reaction conditions are detailed in patent WO2021207549. The industrial production methods for this compound are proprietary and involve multiple steps to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Cinsebrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Cinsebrutinib has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of Bruton’s tyrosine kinase.
Biology: It is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: It is being researched for its potential to treat various B-cell malignancies, including lymphomas.
Industry: It is used in the development of targeted therapies for cancer treatment .
Wirkmechanismus
Cinsebrutinib exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This binding inhibits the kinase’s activity, leading to the disruption of B-cell development and function. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Cinsebrutinib is compared with other Bruton’s tyrosine kinase inhibitors such as:
Ibrutinib: Known for its efficacy in treating B-cell malignancies but has a higher incidence of adverse effects.
Zanubrutinib: Demonstrates better clinical efficacy and safety profiles compared to Ibrutinib.
Orelabrutinib: Offers a more selective inhibition of Bruton’s tyrosine kinase with fewer off-target effects.
Acalabrutinib: Known for its improved safety profile and fewer side effects compared to Ibrutinib
This compound is unique in its potential to treat central nervous system lymphomas, a feature not commonly found in other Bruton’s tyrosine kinase inhibitors .
Eigenschaften
CAS-Nummer |
2724962-58-5 |
|---|---|
Molekularformel |
C22H26FN3O2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-fluoro-1-[(3S)-1-prop-2-enoylpiperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide |
InChI |
InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1 |
InChI-Schlüssel |
NEHJPDSXWUIXGI-CYBMUJFWSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
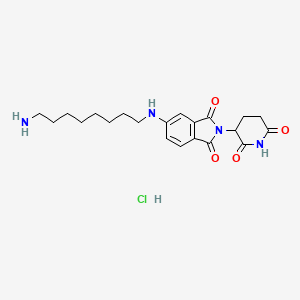
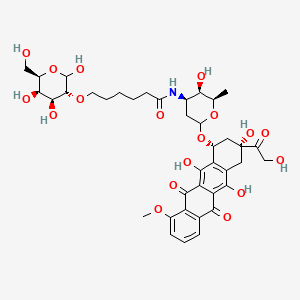
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
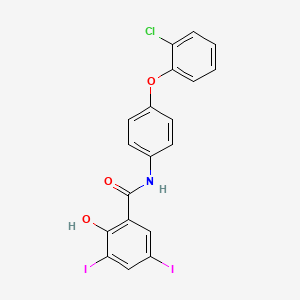
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
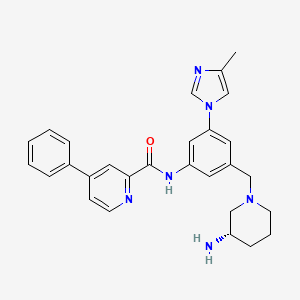
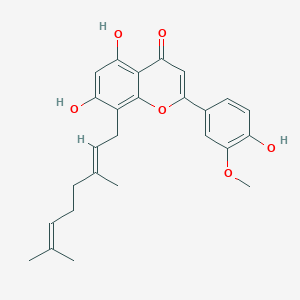
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
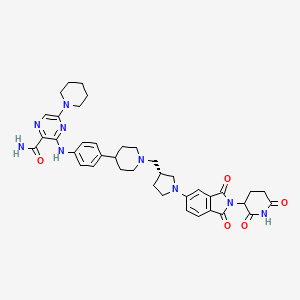
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
